molecular formula C14H8BrF3N2 B12633656 2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-81-8

2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B12633656
CAS No.: 944580-81-8
M. Wt: 341.13 g/mol
InChI Key: ASTKVGUKLTYNOP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile, exhibiting a broad substrate scope of pyridinium ylides .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of micro-flow technology for visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequences has been developed for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical reactions can lead to various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

944580-81-8

Molecular Formula

C14H8BrF3N2

Molecular Weight

341.13 g/mol

IUPAC Name

2-(4-bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8BrF3N2/c15-10-6-4-9(5-7-10)11-8-20-12(14(16,17)18)2-1-3-13(20)19-11/h1-8H

InChI Key

ASTKVGUKLTYNOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)C(F)(F)F)C3=CC=C(C=C3)Br

Origin of Product

United States

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